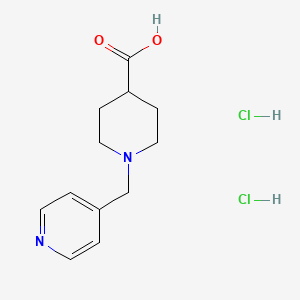

1-(Pyridin-4-ylmethyl)piperidine-4-carboxylic acid dihydrochloride

Description

Chemical Identity and Nomenclature

1-(Pyridin-4-ylmethyl)piperidine-4-carboxylic acid dihydrochloride possesses a well-defined chemical identity with multiple systematic nomenclature approaches reflecting its complex structure. The compound is officially registered in chemical databases with the molecular formula C₁₂H₁₈Cl₂N₂O₂ and a molecular weight of 293.19 grams per mole. The Chemical Abstracts Service has assigned it the registry number 1172453-94-9, providing a unique identifier for regulatory and research purposes.

The International Union of Pure and Applied Chemistry nomenclature designates this compound as this compound, which systematically describes its structural components. Alternative nomenclature variations include 1-[(pyridin-4-yl)methyl]piperidine-4-carboxylic acid dihydrochloride and 1-((pyridin-4-yl)methyl)piperidine-4-carboxylic acid dihydrochloride, all referring to the same chemical entity. The European Community has assigned it the number 874-149-2 for regulatory identification purposes.

The compound's structural representation through Simplified Molecular Input Line Entry System notation is recorded as C1CN(CCC1C(=O)O)CC2=CC=NC=C2.Cl.Cl, which provides a linear encoding of its three-dimensional structure. The International Chemical Identifier key IAAZFXXMRGZLOF-UHFFFAOYSA-N serves as a unique digital fingerprint for database searches and chemical informatics applications. Database identifiers include PubChem Compound Identification Number 44119144, facilitating access to comprehensive chemical information across research platforms.

Historical Context and Discovery

The historical development of this compound is intrinsically linked to advances in heterocyclic chemistry and the systematic exploration of pyridine-piperidine hybrid structures. The compound was first created on July 21, 2009, as documented in chemical databases, representing a relatively recent addition to the chemical literature. The most recent structural modifications were recorded on May 18, 2025, indicating ongoing research interest and potential optimization efforts.

The synthesis methodology builds upon established protocols for piperidine carboxylic acid derivatives, particularly drawing from techniques developed for related compounds such as 1-(Pyridin-4-yl)piperidine-4-carboxylic acid. Early synthetic approaches utilized 4-Chloropyridine hydrochloride as a starting material, combined with triethylamine in ethanol and water systems, heated at elevated temperatures for extended periods. These foundational methods established the feasibility of connecting pyridine and piperidine ring systems through methylene bridges.

The development of the dihydrochloride salt form represents an important advancement in the compound's practical utility, as salt formation significantly improves solubility characteristics and chemical stability compared to the free base form. This modification reflects broader trends in medicinal chemistry where salt formation is employed to optimize pharmaceutical properties without altering the core molecular structure responsible for biological activity.

Structural Classification within Pyridin-Piperidine Compounds

This compound belongs to the important class of heterocyclic compounds containing both six-membered nitrogen-containing rings. The structural classification places it within the broader category of pyridin-piperidine hybrids, which represent a significant subset of bioactive heterocycles with diverse pharmaceutical applications.

The piperidine component represents a saturated six-membered ring containing one nitrogen atom, classified as an aliphatic heterocyclic compound. Piperidine derivatives are ubiquitous in pharmaceutical chemistry, appearing in numerous medication classes including selective serotonin reuptake inhibitors, stimulants, antihistamines, antipsychotic medications, and opioids. The structural versatility of the piperidine ring system allows for diverse substitution patterns that can dramatically alter biological activity and pharmacological properties.

The pyridine moiety contributes aromatic character to the overall structure, with the nitrogen atom positioned at the 4-position relative to the methylene linker. Pyridine derivatives serve as essential building blocks in agrochemicals, pharmaceuticals, and vitamins, with the aromatic nitrogen providing sites for hydrogen bonding and electronic interactions. The 4-position substitution pattern in the pyridine ring creates opportunities for specific receptor binding interactions through optimal spatial arrangements.

The methylene bridge connecting the pyridine and piperidine rings provides conformational flexibility while maintaining sufficient rigidity for selective molecular recognition. This structural feature distinguishes the compound from directly connected pyridin-piperidine systems and creates unique three-dimensional arrangements that can influence binding affinity and selectivity profiles. The carboxylic acid functionality at the 4-position of the piperidine ring introduces additional hydrogen bonding capabilities and ionization characteristics that further enhance the compound's pharmaceutical potential.

Significance in Chemical Research

The research significance of this compound extends across multiple domains of chemical science, with particular emphasis on its role as a building block for advanced pharmaceutical compounds. Patent literature demonstrates its utility in developing sphingosine 1-phosphate receptor agonists, representing a cutting-edge area of therapeutic research for treating autoimmune diseases and inflammatory conditions. These applications highlight the compound's potential in addressing significant medical challenges through targeted receptor modulation.

The compound serves as a crucial intermediate in the synthesis of matrix metalloproteinase inhibitors, which have therapeutic potential for treating arthritis, tumor metastasis, tissue ulceration, abnormal wound healing, periodontal disease, bone disease, diabetes, and human immunodeficiency virus infection. This broad therapeutic spectrum demonstrates the versatility of the pyridin-piperidine structural framework in addressing diverse pathological processes through enzyme inhibition mechanisms.

Research applications extend to protein kinase inhibition, where related piperidine-4-carboxylic acid derivatives have shown promise as selective inhibitors of protein kinase B, an important component of intracellular signaling pathways regulating growth and survival. The structural features present in this compound provide a foundation for developing compounds with enhanced selectivity and improved pharmaceutical properties compared to existing therapeutic agents.

The compound's research significance is further enhanced by its favorable synthetic accessibility and structural modification potential. The presence of multiple functional groups allows for systematic structure-activity relationship studies, enabling researchers to optimize biological activity while maintaining drug-like properties. This versatility makes it an attractive starting point for medicinal chemistry programs focused on developing novel therapeutic agents targeting specific biological pathways.

Properties

IUPAC Name |

1-(pyridin-4-ylmethyl)piperidine-4-carboxylic acid;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2.2ClH/c15-12(16)11-3-7-14(8-4-11)9-10-1-5-13-6-2-10;;/h1-2,5-6,11H,3-4,7-9H2,(H,15,16);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAAZFXXMRGZLOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)CC2=CC=NC=C2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1172453-94-9 | |

| Record name | 1-[(pyridin-4-yl)methyl]piperidine-4-carboxylic acid dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

1-(Pyridin-4-ylmethyl)piperidine-4-carboxylic acid dihydrochloride is a compound of significant interest in biochemical research, particularly in the fields of medicinal chemistry and drug discovery. Its unique structure allows it to interact with various biological targets, making it a valuable tool for exploring therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic uses, and relevant research findings.

Molecular Characteristics:

- Molecular Formula: C12H18Cl2N2O2

- Molecular Weight: 220.27 g/mol

- IUPAC Name: this compound

| Property | Value |

|---|---|

| Molecular Formula | C12H18Cl2N2O2 |

| Molecular Weight | 220.27 g/mol |

| IUPAC Name | This compound |

| CAS Number | 887445-06-9 |

The biological activity of this compound primarily involves its ability to interact with specific enzymes and receptors. This compound has been shown to exhibit enzyme inhibition, particularly in studies focused on proteomics and drug discovery. Its mechanism often includes binding to active sites of enzymes, thereby modulating their activity and affecting various biochemical pathways.

Therapeutic Applications

Research indicates that this compound may have potential applications in treating various diseases:

- Cancer Research : Studies have demonstrated that derivatives of piperidine compounds can exhibit anticancer properties by inducing apoptosis in cancer cells. For instance, compounds similar to 1-(Pyridin-4-ylmethyl)piperidine-4-carboxylic acid have shown cytotoxic effects against several human tumor cell lines, including HeLa and HCT116 .

- Neurological Disorders : The compound is being explored for its neuroprotective effects. It may inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes associated with Alzheimer's disease, thus enhancing cholinergic transmission .

- Enzyme Inhibition : The compound has been involved in studies targeting specific enzymes linked to disease progression, such as cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation and cancer proliferation .

Case Studies

Several studies have highlighted the biological activities associated with this compound:

- A study demonstrated that analogs of the compound inhibited CDK2 and CDK9 with IC50 values of 0.36 µM and 1.8 µM respectively, showcasing its potential as a selective inhibitor in cancer treatment .

- Another research effort indicated that the compound could significantly reduce cell viability in various cancer cell lines, supporting its role as a promising anticancer agent .

Table 2: Summary of Biological Activities

Scientific Research Applications

1-(Pyridin-4-ylmethyl)piperidine-4-carboxylic acid dihydrochloride is a compound that has garnered attention in various scientific research domains due to its unique chemical structure and potential applications. This article explores its applications, particularly in medicinal chemistry, neuropharmacology, and as a biochemical probe.

Molecular Formula

- Molecular Formula : CHClNO

Physical Properties

- Molecular Weight : 272.17 g/mol

- Solubility : Soluble in water and organic solvents like methanol and ethanol.

Medicinal Chemistry

This compound has been investigated for its potential as a therapeutic agent. Its structural similarity to known pharmacological agents allows it to interact with various biological targets.

Case Studies

- Antidepressant Activity : Research indicates that derivatives of piperidine compounds exhibit antidepressant-like effects in animal models. A study demonstrated that this compound could modulate serotonin receptors, suggesting potential use in treating depression.

- Analgesic Properties : Another study explored the analgesic effects of similar piperidine derivatives, indicating that they may influence pain pathways via opioid receptor modulation.

Neuropharmacology

The compound has shown promise in neuropharmacological studies, particularly concerning its interaction with neurotransmitter systems.

Research Findings

- Dopaminergic Modulation : Studies have highlighted the role of piperidine derivatives in modulating dopamine receptors, which is crucial for addressing disorders like schizophrenia and Parkinson's disease.

- Cognitive Enhancement : Research indicates that compounds similar to 1-(Pyridin-4-ylmethyl)piperidine-4-carboxylic acid may enhance cognitive functions by acting on cholinergic systems, potentially aiding in the treatment of Alzheimer's disease.

Biochemical Probes

Due to its ability to selectively bind to certain receptors, this compound can serve as a biochemical probe in research settings.

Applications in Research

- Receptor Binding Studies : The compound can be utilized to study receptor-ligand interactions due to its affinity for specific neurotransmitter receptors. This application is vital for drug discovery and understanding receptor pharmacodynamics.

Data Table: Summary of Applications

| Application Area | Description | Key Findings/References |

|---|---|---|

| Medicinal Chemistry | Potential antidepressant and analgesic properties | , |

| Neuropharmacology | Modulates dopaminergic and cholinergic systems | , |

| Biochemical Probes | Useful in receptor binding studies |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Key Differences

The following compounds share structural similarities with the target molecule but differ in substituent positions, halogenation, or additional functional groups:

1-(Pyridin-3-ylmethyl)piperidine-4-carboxylic acid dihydrochloride (CAS: 946409-40-1)

- Molecular Formula : C₁₂H₁₈Cl₂N₂O₂

- Molecular Weight : 293.20 g/mol

- Key Difference : The pyridine ring is substituted at the 3-position instead of the 4-position. This positional isomerism may alter binding affinity in receptor-ligand interactions due to steric and electronic effects .

1-(Pyridin-4-yl)piperidine-4-carboxylic acid hydrochloride (CAS: 210962-09-7)

- Molecular Formula : C₁₁H₁₅ClN₂O₂

- Molecular Weight : 242.70 g/mol

- Key Difference : Lacks the methylene bridge (-CH₂-) between the pyridine and piperidine rings. This reduces molecular flexibility and may impact pharmacokinetic properties such as membrane permeability .

1-(5-Chloropyridin-2-yl)piperidine-4-carboxylic acid hydrochloride (CAS: 1209326-97-5)

- Molecular Formula : C₁₁H₁₄Cl₂N₂O₂

- Molecular Weight : 277.15 g/mol

- Key Difference : Incorporates a chlorine atom at the 5-position of the pyridine ring. Halogenation often enhances metabolic stability and bioavailability but may introduce steric hindrance .

4-(Diphenylmethoxy)piperidine Hydrochloride (CAS: 65214-86-0)

- Molecular Formula: C₁₈H₂₂ClNO

- Molecular Weight : 303.83 g/mol

- Key Difference: Replaces the pyridinylmethyl and carboxylic acid groups with a diphenylmethoxy moiety.

Physicochemical Properties Comparison

Notes:

- The dihydrochloride salts (target compound and pyridin-3-ylmethyl analog) exhibit higher aqueous solubility than their monohydrochloride or non-salt counterparts.

- Chlorination (e.g., 5-chloropyridin-2-yl analog) increases LogP, reflecting enhanced lipophilicity.

Q & A

Q. What approaches validate computational predictions of metabolic pathways?

- Methodology :

- In vitro microsomal assays : Incubate with human liver microsomes (HLM) and NADPH to identify Phase I metabolites (e.g., hydroxylation at piperidine C4) .

- Isotope labeling : Synthesize ¹⁴C-labeled analogs for tracking metabolic fate via autoradiography .

- CYP inhibition studies : Use isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to map enzymatic contributions .

Tables

Q. Table 1: Key Physicochemical Properties

| Property | Value/Description | Reference |

|---|---|---|

| Molecular Formula | C₁₂H₁₇Cl₂N₂O₂ | |

| Molecular Weight | 308.18 g/mol | |

| Solubility (H₂O, 25°C) | 12 mg/mL (pH 4.0) | |

| Melting Point | 181–183°C | |

| LogP (Predicted) | 1.2 |

Q. Table 2: Common Impurities and Controls

| Impurity | Source | Control Method |

|---|---|---|

| Unreacted 4-(chloromethyl)pyridine | Incomplete alkylation | HPLC (RT = 3.2 min) |

| Hydrolysis byproduct | Acidic degradation | TLC (Rf = 0.4 in EtOAc/Hex) |

| Oxidative dimer | Storage under O₂ | N₂ purging during synthesis |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.